1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7-9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPAMIQQNSCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound can be conceptually divided into three main stages:
- Formation of the pyrazole core with appropriate substitution at the 1- and 3-positions.
- Introduction of the pyrazin-2-yl group at the 3-position of the pyrazole.
- Formylation at the 4-position of the pyrazole ring to install the aldehyde functional group.
Formation of the Pyrazole Core with Cyclopropylmethyl Substitution
The 1-(cyclopropylmethyl) substitution on the pyrazole nitrogen is commonly introduced via alkylation of the pyrazole nitrogen using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions. This step ensures selective N-alkylation at the 1-position of the pyrazole ring.
- Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) to promote nucleophilic substitution.
- Outcome: Formation of 1-(cyclopropylmethyl)pyrazole intermediate.
Formylation at the 4-Position of Pyrazole
The installation of the aldehyde group at the 4-position of the pyrazole ring is typically accomplished via the Vilsmeier-Haack reaction , a classical and effective method for formylation of electron-rich heterocycles.
- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are reacted to generate the Vilsmeier reagent in situ.
- Mechanism: Electrophilic substitution occurs at the 4-position of the pyrazole ring, introducing the formyl group.
- Conditions: The reaction is usually carried out at low temperatures initially, then warmed to promote formylation.
- Work-up: Hydrolysis of the intermediate iminium salt yields the aldehyde.
This method has been successfully applied to pyrazole derivatives bearing various substituents, including N-alkyl and aryl groups, and is expected to be effective for the cyclopropylmethyl and pyrazin-2-yl substituted pyrazole as well.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF | 1-(cyclopropylmethyl)pyrazole |
| 2 | Cross-coupling (Suzuki) | Pd catalyst, pyrazin-2-yl boronic acid, base | 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)pyrazole |
| 3 | Vilsmeier-Haack formylation | POCl3, DMF, low to moderate temperature | 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
Detailed Research Findings and Notes
Vilsmeier-Haack Reaction Specificity: This reaction is highly regioselective for the 4-position of pyrazole rings due to electronic factors and has been validated for similar pyrazole-4-carbaldehyde derivatives. It tolerates various substituents including heteroaryl groups, such as pyrazinyl.
Metal-Catalyzed Coupling Efficiency: Suzuki coupling is a robust method for introducing heteroaryl substituents like pyrazin-2-yl onto pyrazole rings. The choice of palladium catalyst and ligands, as well as reaction conditions (temperature, base), influences yield and selectivity.
Purification and Characterization: The final aldehyde compound is typically purified by column chromatography and characterized by NMR, IR, and mass spectrometry. Crystallographic studies of related pyrazole-4-carbaldehydes have shown stable hydrogen bonding networks and confirm the aldehyde placement.
Alternative Routes: While the above method is the most straightforward, alternative synthetic routes may involve the construction of the pyrazole ring from substituted hydrazines and β-diketones or α,β-unsaturated carbonyl compounds bearing the pyrazin-2-yl substituent, followed by selective N-alkylation and formylation.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| N-Alkylation | Alkylation with cyclopropylmethyl halide | Straightforward, high selectivity | Requires control to avoid overalkylation |
| Pyrazin-2-yl Introduction | Suzuki-Miyaura cross-coupling | High yield, broad substrate scope | Sensitive to moisture and air; catalyst cost |
| Formylation | Vilsmeier-Haack reaction | Regioselective, widely applicable | Requires careful temperature control; POCl3 handling |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives
Key Findings from Comparison
Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH3, -OH) at the para position of aromatic rings enhance antioxidant and anti-inflammatory activities. For example, 1-Benzoyl-3-(4-hydroxyphenyl) derivatives (4e) showed near-standard activity in scavenging free radicals . Electron-withdrawing groups (e.g., -NO2, -Cl) improve antimicrobial potency. The 4-nitrobenzoyl derivative (4d) exhibited stronger activity against Gram-negative bacteria due to increased electrophilicity .
Impact of the Cyclopropylmethyl Group :
- The cyclopropylmethyl substituent is a sterically compact, lipophilic group. Similar compounds with small alkyl groups (e.g., methyl in ) show moderate bioactivity, but the cyclopropane ring’s rigidity may confer metabolic stability and enhanced target binding .
Synthetic Pathways :
- Most analogs were synthesized via Vilsmeier-Haack cyclization (e.g., 1-Benzoyl-3-phenyl derivatives) or hydrazone cyclization (e.g., thiophene-containing analogs) . The target compound likely follows a similar route, substituting cyclopropylmethyl hydrazide in the initial step.
Table 2: Spectral Data Comparison
Biological Activity
1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, detailing its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 225.25 g/mol
CAS Number: 2098005-46-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with macromolecules, enhancing its binding affinity and specificity. The cyclopropylmethyl and pyrazin-2-yl groups contribute to the overall pharmacological profile by influencing the compound's lipophilicity and electronic properties, which are crucial for biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that compounds in this class can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In vitro studies have shown that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation.
Antitumor Activity
The potential antitumor effects of pyrazole derivatives have been explored in several studies. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. Notably, some derivatives have shown promising results in inhibiting tumor growth in preclinical models.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction between cyclopropylmethyl hydrazine and pyrazin-2-carbaldehyde under controlled conditions, often utilizing catalysts to enhance yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
